molecular formula C11H15NO4S B062739 4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester CAS No. 161940-20-1

4-tert-Butoxycarbonylaminothiophene-3-carboxylic acid methyl ester

Cat. No.: B062739
CAS No.: 161940-20-1
M. Wt: 257.31 g/mol
InChI Key: XLHBETGJNREXTR-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a chemical compound belonging to the class of thiophene derivatives. It has garnered significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of potassium tert-butoxide in tetrahydrofuran (THF) as a base, followed by the addition of benzoyl chloride at low temperatures . The reaction conditions often require careful control of temperature and atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antitubulin agent, affecting cell cycle phases.

    Medicine: Explored for its potential therapeutic properties, including anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may affect the cell cycle by causing accumulation in the G2/M phase, leading to cell cycle arrest and potential anticancer effects . The exact molecular targets and pathways are still under investigation, but its effects on tubulin dynamics are of particular interest .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(Boc-amino)thiophene-2-carboxylate: Another thiophene derivative with similar structural features.

    4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives: Compounds with bioisosteric replacements that exhibit different biological activities.

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate stands out due to its specific combination of the Boc-protected amino group and the thiophene ring, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-6-17-5-7(8)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHBETGJNREXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444458
Record name Methyl 4-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161940-20-1
Record name Methyl 4-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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